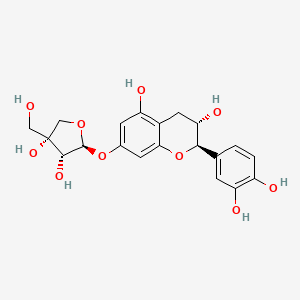

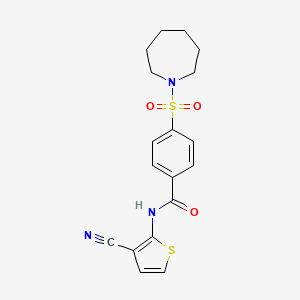

![molecular formula C20H20N4O3S B2646340 N-([2,3'-bipyridin]-3-ylmethyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 1903126-87-3](/img/structure/B2646340.png)

N-([2,3'-bipyridin]-3-ylmethyl)-4-(N,N-dimethylsulfamoyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

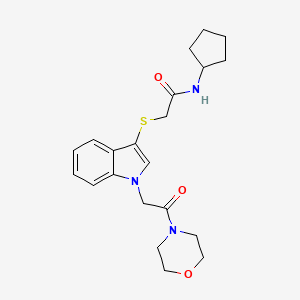

The compound is a benzamide derivative with a bipyridinylmethyl group and a dimethylsulfamoyl group. Benzamides are a class of compounds containing a benzene ring and an amide group. Bipyridines are bidentate ligands in coordination chemistry, and sulfamoyl groups are commonly found in sulfa drugs .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the functional groups present. For instance, the Rh-catalyzed arylation of N,N-dimethylsulfamoyl-protected aldimines has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, etc., would need to be determined experimentally. The presence of the sulfamoyl and bipyridinyl groups could influence these properties .Aplicaciones Científicas De Investigación

Synthesis and Characterization

N-([2,3'-bipyridin]-3-ylmethyl)-4-(N,N-dimethylsulfamoyl)benzamide, although not directly mentioned, shares structural similarities with various benzamide derivatives that have been synthesized and characterized for potential biological applications. For instance, a series of benzamide derivatives have been explored for their inhibitory potential against enzymes like human recombinant alkaline phosphatase and recombinant human ecto-5′-nucleotidases, indicating their relevance in medicinal chemistry and potential for targeting nucleotide protein interactions (Saeed et al., 2015). Additionally, the synthesis and biological evaluation of different substituted benzamides have highlighted their importance in drug chemistry, further emphasizing the chemical utility and versatility of benzamide compounds in scientific research (Robert et al., 1994).

Herbicidal Activity

The benzamide class also includes compounds with agricultural applications, such as herbicidal activity. For example, N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide has been identified as a representative member of benzamides active against annual and perennial grasses, showcasing potential utility in forage legumes, turf grasses, and cultivated crops (Viste et al., 1970).

Molecular Interactions and Supramolecular Assembly

Benzamide derivatives have also been studied for their molecular interactions, such as hydrogen bonding, and their potential in supramolecular assembly. For instance, antipyrine-like benzamide derivatives have been synthesized and analyzed for their crystal packing and molecular interactions, providing insights into the design of materials with specific structural and functional properties (Saeed et al., 2020).

Catalysis and Synthetic Applications

Further research into benzamide compounds includes their use in catalysis and synthetic applications, such as the copper-mediated aryloxylation of benzamides, which demonstrates the role of benzamides in facilitating selective chemical transformations and the synthesis of complex molecules (Hao et al., 2014).

Sensor Applications

Benzamide derivatives have also been utilized in sensor applications, exemplified by the development of single-chain polymeric nanoparticles that act as compartmentalized sensors for metal ions, illustrating the functional adaptability of benzamide-based compounds in detecting and responding to environmental changes (Gillissen et al., 2012).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(dimethylsulfamoyl)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S/c1-24(2)28(26,27)18-9-7-15(8-10-18)20(25)23-14-17-6-4-12-22-19(17)16-5-3-11-21-13-16/h3-13H,14H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNVNYYZANUUIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

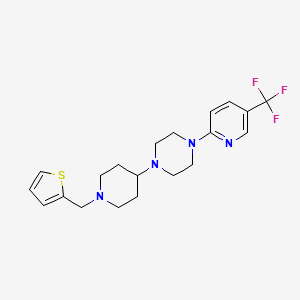

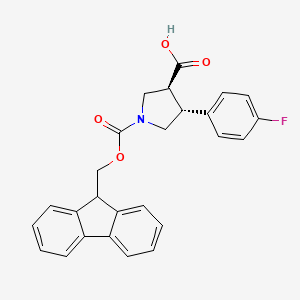

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2646258.png)

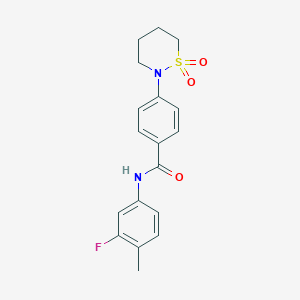

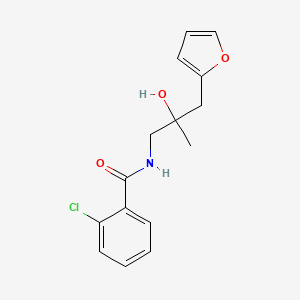

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2646259.png)

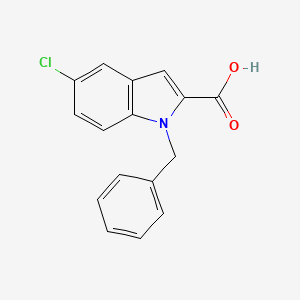

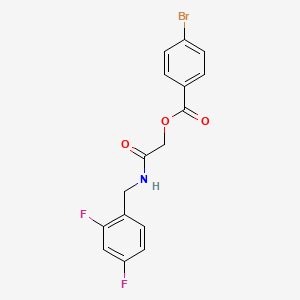

![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2646261.png)

![(1H-imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine hydrochloride](/img/structure/B2646262.png)

![(3r,5r,7r)-N-([2,4'-bipyridin]-4-ylmethyl)adamantane-1-carboxamide](/img/structure/B2646272.png)